molecular formula C14H22NO6P B13760899 Phosphoric acid, dibutyl p-nitrophenyl ester CAS No. 2255-19-8

Phosphoric acid, dibutyl p-nitrophenyl ester

Cat. No.: B13760899
CAS No.: 2255-19-8
M. Wt: 331.30 g/mol
InChI Key: CKVWBMJDISUJJM-UHFFFAOYSA-N
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Description

Catalytic Activity of Phosphotriesterase Isozymes

Phosphotriesterase (PTE) enzymes, particularly those derived from Pseudomonas diminuta and Agrobacterium radiobacter, exhibit remarkable catalytic efficiency toward phosphoric acid, dibutyl p-nitrophenyl ester. These enzymes adopt a TIM-barrel fold characterized by a (β/α)₈ structure, with the active site located at the C-terminal end of the β-barrel. The binuclear metal center within this active site is critical for hydrolysis, typically coordinating Zn²⁺, though Cd²⁺, Mn²⁺, or Ni²⁺ can also sustain activity.

The catalytic mechanism involves a nucleophilic hydroxide ion bridging the two metal ions, which attacks the phosphorus atom of the substrate. This results in a pentavalent transition state, followed by the expulsion of the p-nitrophenolate leaving group. The enzyme’s ability to hydrolyze dibutyl p-nitrophenyl phosphate is influenced by the pKₐ of the leaving group, with PTEs showing a 100,000-fold reduction in activity when the p-nitrophenyl group is replaced with less activated groups like phenol. Structural studies reveal that loops forming the C-terminal end of the TIM-barrel create a substrate-binding pocket optimized for bulkier alkyl groups, such as the dibutyl substituents in this compound.

The metal coordination geometry further modulates activity. The α-metal (more buried) is ligated by histidine residues (H55, H57) and an aspartate (D301), while the β-metal (solvent-exposed) binds histidines H201 and H230. This arrangement stabilizes the transition state and facilitates proton transfer to the leaving group, a feature that distinguishes PTEs from non-enzymatic hydrolysis pathways.

Transition State Analysis of Phosphotriesterase-Mediated Dephosphorylation

Transition state analysis using kinetic and isotopic methods has elucidated the associative mechanism of PTE-catalyzed hydrolysis. The reaction proceeds via a concerted process where nucleophilic attack by the hydroxide ion and P–O bond cleavage occur simultaneously. Brønsted analysis of dibutyl p-nitrophenyl phosphate hydrolysis reveals a β-coefficient of −0.3 for k~cat~, indicating partial negative charge development on the leaving group during the transition state. This contrasts with the β-coefficient of −0.43 for alkaline hydrolysis, suggesting enzymatic catalysis reduces leaving group dependence.

Solvent viscosity experiments demonstrate that substrate binding (K~m~) is diffusion-limited, while catalytic turnover (k~cat~) is governed by chemical steps. For example, increasing solvent viscosity with sucrose has negligible impact on k~cat~/K~m~, confirming that substrate dissociation from the Michaelis complex is faster than the hydrolytic step. This aligns with isotope effect studies showing significant primary ^18^O isotope effects (1.023–1.042) for P–O bond cleavage, consistent with rate-limiting bond rupture.

Computational models further support a trigonal bipyramidal transition state, where the attacking hydroxide and leaving group occupy apical positions. The enzyme stabilizes this state through electrostatic interactions with the metal center and hydrogen bonding to active site residues.

Kinetic Isotope Effects in Hydrolytic Pathways

Kinetic isotope effects (KIEs) provide critical insights into the bond-breaking events during hydrolysis. For dibutyl p-nitrophenyl phosphate, primary ^18^O KIEs of 1.023–1.042 confirm substantial P–O bond cleavage in the transition state. Secondary ^18^O effects (0.967–0.986) and ^13^C effects (1.006) further indicate minimal rehybridization at the phosphorus atom, consistent with an associative mechanism.

Deuterium solvent isotope effects (0.434–0.446) highlight the involvement of proton transfer steps, likely mediated by active site water molecules or residues. These findings contrast with non-enzymatic alkaline hydrolysis, where larger solvent isotope effects (~0.3) are observed due to greater proton shuffling in the transition state. The subdued isotope effects in enzymatic reactions underscore the enzyme’s role in stabilizing charged intermediates and bypassing high-energy proton transfer steps.

Properties

CAS No.

2255-19-8

Molecular Formula

C14H22NO6P

Molecular Weight

331.30 g/mol

IUPAC Name

dibutyl (4-nitrophenyl) phosphate

InChI

InChI=1S/C14H22NO6P/c1-3-5-11-19-22(18,20-12-6-4-2)21-14-9-7-13(8-10-14)15(16)17/h7-10H,3-6,11-12H2,1-2H3

InChI Key

CKVWBMJDISUJJM-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

This compound is typically synthesized by the esterification of phosphoric acid derivatives with dibutyl alcohol and p-nitrophenol. The key synthetic approach involves the reaction of p-nitrophenol with a dibutyl phosphorochloridate intermediate under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the generated hydrogen chloride.

  • Reaction Conditions:

    • Solvent: Dichloromethane or other aprotic organic solvents.
    • Temperature: Low temperature, typically 0–5 °C during addition to control reaction rate.
    • Reaction Time: Approximately 4–6 hours.
    • Catalyst/Base: Triethylamine or similar bases.
  • Purification:

    • Column chromatography using silica gel with a hexane/ethyl acetate gradient is employed to purify the product.
    • Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures complete conversion and purity.

This method ensures high specificity and yield of the desired ester while minimizing hydrolysis or side reactions due to moisture sensitivity of phosphorochloridate intermediates.

Industrial Scale Esterification Process

In industrial production, the synthesis is scaled up using continuous flow reactors or batch reactors with precise control over temperature, pressure, and reactant stoichiometry. The esterification is catalyzed by strong acids such as sulfuric acid to facilitate the reaction between phosphoric acid, dibutyl alcohol, and p-nitrophenol.

  • Key Features:
    • Use of catalysts to accelerate esterification.
    • Temperature control to optimize yield and avoid decomposition (generally below 150 °C).
    • Removal of by-products such as hydrogen chloride via distillation or solvent extraction to drive the reaction forward.
    • Vacuum distillation is often employed to separate volatile by-products and purify the ester.

Alternative Method: Reaction of Dialkyl Chlorophosphate with Trialkyl Phosphate

A related patented method involves heating mixtures of dialkyl chlorophosphates with trialkyl phosphates to form polyphosphoric acid esters, which can be tailored to produce esters like dibutyl p-nitrophenyl phosphate by selecting appropriate alkyl groups.

  • Reaction Scheme:
    $$
    \text{Dialkyl chlorophosphate} + \text{Trialkyl phosphate} \xrightarrow{\text{heat}} \text{Polyphosphoric acid ester} + \text{Alkyl chloride}
    $$

  • Process Conditions:

    • Heating to temperatures above 100 °C but below decomposition threshold (~150 °C).
    • Vacuum conditions to facilitate removal of alkyl chloride by-product.
    • Reaction time and stoichiometry adjusted to control degree of polymerization and ester composition.

This method allows for the synthesis of complex phosphate esters with controlled alkyl substituents, including dibutyl esters.

Data Table: Summary of Preparation Methods

Method Type Reactants/Conditions Key Features Yield/Purity Indicators References
Esterification with Phosphorochloridate p-Nitrophenol + Dibutyl phosphorochloridate, triethylamine, DCM, 0–5 °C, 4–6 h Anhydrous, base-catalyzed, column chromatography purification High purity, monitored by NMR, MS, TLC
Industrial Esterification Phosphoric acid + Dibutyl alcohol + p-Nitrophenol, sulfuric acid catalyst, controlled temp and pressure Large scale, catalytic, vacuum distillation for by-product removal High yield, process-controlled purity
Dialkyl Chlorophosphate Heating Dialkyl chlorophosphate + Trialkyl phosphate, heat >100 °C, vacuum Polyphosphoric esters synthesis, alkyl chloride by-product removal Controlled ester composition
Enzymatic Chemoenzymatic Synthesis Dibutyl phosphite + glyoxylic acid + triethylamine, room temp, acylation Mild conditions, enzymatic selectivity, MPLC purification Moderate yields

Analytical and Research Discoveries Supporting Preparation

  • NMR Spectroscopy: 1H and 31P NMR are essential for confirming the esterification and the presence of the p-nitrophenyl group, with characteristic aromatic proton signals at δ 8.1–8.3 ppm and phosphorus signals confirming the phosphate ester environment.

  • Mass Spectrometry: High-resolution ESI-MS or GC-MS confirms molecular ion peaks consistent with C14H22NO6P (m/z ~319), validating molecular integrity.

  • Hydrolysis Studies: Enzymatic hydrolysis by phosphotriesterase enzymes such as those from Sphingobium sp. TCM1 demonstrates the compound’s susceptibility to enzymatic cleavage, which is relevant for both biological activity and synthetic stability considerations.

  • Kinetic and Mechanistic Insights: Studies reveal that the rate-limiting step in enzymatic hydrolysis involves phosphorane-like intermediate formation, influenced by electronic and stereochemical factors of the p-nitrophenyl ester moiety.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dibutyl p-nitrophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid, dibutyl alcohol, and p-nitrophenol.

    Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, resulting in the formation of oxidized derivatives.

    Substitution: The nitro group in the p-nitrophenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Phosphoric acid, dibutyl alcohol, and p-nitrophenol.

    Oxidation: Oxidized derivatives of the ester.

    Substitution: Substituted p-nitrophenyl derivatives.

Scientific Research Applications

Industrial Applications

  • Surfactants and Emulsifiers :
    • Dibutyl p-nitrophenyl phosphate is utilized in the formulation of surfactants and emulsifiers. Its anionic nature makes it effective in stabilizing emulsions in various industrial processes .
  • Plasticizers :
    • This compound acts as a plasticizer in the production of plastics, enhancing flexibility and durability. It is particularly relevant in the manufacturing of polyvinyl chloride (PVC) products .
  • Flame Retardants :
    • Its phosphate ester structure contributes to its use as a flame retardant in various materials, providing enhanced fire resistance .
  • Lubricants and Additives :
    • Dibutyl p-nitrophenyl phosphate serves as an additive in lubricants, improving performance under high-temperature conditions .
  • Cleaning Agents :
    • It is incorporated into cleaning formulations due to its surfactant properties, aiding in the removal of grease and dirt .

Scientific Research Applications

  • Biochemical Studies :
    • Research has shown that dibutyl p-nitrophenyl phosphate can be used as a substrate for studying enzyme kinetics, particularly phosphotriesterases. These enzymes exhibit varying catalytic efficiencies depending on the leaving group attached to the phosphorus atom .
  • Toxicological Assessments :
    • Toxicological studies have been conducted to assess the health impacts of dibutyl p-nitrophenyl phosphate exposure. These studies indicate potential irritative effects on the bladder and liver when administered at high doses in animal models .
  • Environmental Impact Studies :
    • Investigations into the environmental fate of dibutyl p-nitrophenyl phosphate have been conducted, focusing on its hydrolysis rates and potential accumulation in biological systems .

Case Study 1: Enzyme Kinetics

A study explored the catalytic activity of phosphotriesterase from Pseudomonas diminuta on dibutyl p-nitrophenyl phosphate. The enzyme demonstrated a significant reduction in activity when compared to other substrates, highlighting its specificity for this compound .

Case Study 2: Toxicological Evaluation

In a comprehensive toxicological assessment involving rats, dibutyl p-nitrophenyl phosphate was found to cause dose-dependent bladder effects, including irritation and hyperplasia. This study emphasized the need for safety measures during industrial handling .

Data Table: Summary of Applications

Application TypeDescription
Surfactants and EmulsifiersUsed to stabilize emulsions in industrial processes
PlasticizersEnhances flexibility and durability in plastics
Flame RetardantsProvides fire resistance in various materials
LubricantsImproves performance under high-temperature conditions
Cleaning AgentsAids in removing grease and dirt
Biochemical ResearchServes as a substrate for enzyme kinetics studies
Toxicological AssessmentsEvaluates health impacts from exposure
Environmental StudiesInvestigates hydrolysis rates and ecological impact

Mechanism of Action

The mechanism of action of phosphoric acid, dibutyl p-nitrophenyl ester involves its interaction with specific molecular targets. The ester can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The nitro group in the p-nitrophenyl moiety can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include ester hydrolysis, redox reactions, and nucleophilic substitution.

Comparison with Similar Compounds

Table 1: Key Comparisons with Similar Organophosphate Esters

Compound Name Structural Features Key Differences in Properties/Bioactivity
Phosphoric acid, diethyl p-nitrophenyl ester (Paraoxon) Diethyl groups, p-nitrophenyl Shorter alkyl chains reduce lipophilicity; higher acute toxicity due to faster metabolic activation .
Phosphoric acid, dibutyl phenyl ester Dibutyl groups, unsubstituted phenyl Lacks nitro group; reduced reactivity and toxicity profile .
Phosphoric acid, diethyl 1-naphthalenyl ester Diethyl groups, naphthalene substituent Bulkier aromatic group alters receptor binding; used in flame retardants .
Phosphoric acid, triethyl phosphate Triethyl ester, no aromatic substituent Lower bioactivity; primarily a plasticizer and flame retardant .
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester Dibutyl groups, chloro/fluoro substituents Halogenated moieties enhance environmental persistence and neurotoxic potential .

Structural and Electronic Effects

  • Nitro Group Influence: The para-nitro group in the target compound increases electrophilicity at the phosphorus center, enhancing its reactivity in phosphorylation reactions (e.g., acetylcholinesterase inhibition) compared to non-nitro analogs like dibutyl phenyl ester .
  • Alkyl Chain Length : Dibutyl esters exhibit higher lipophilicity than diethyl analogs (e.g., Paraoxon), leading to slower metabolic degradation and prolonged biological half-life .

Biological Activity

Phosphoric acid, dibutyl p-nitrophenyl ester (also known as dibutyl p-nitrophenyl phosphate or DBNP) is a compound with significant biological activity, particularly in the context of enzymatic interactions and potential toxicity. This article explores its biological properties, including enzymatic hydrolysis, toxicological assessments, and potential applications in bioremediation.

Chemical Structure and Properties

Dibutyl p-nitrophenyl phosphate has the chemical formula C14H22NO6PC_{14}H_{22}NO_6P and is classified as an organophosphate. Its structure is characterized by a phosphate group bonded to two butyl groups and a p-nitrophenyl group. This configuration influences its reactivity and biological interactions.

Enzymatic Hydrolysis

Research has shown that dibutyl p-nitrophenyl phosphate is susceptible to hydrolysis by specific phosphotriesterase enzymes. For instance, the enzyme from Sphingobium sp. TCM1 exhibits catalytic activity against this compound, facilitating its breakdown into less harmful metabolites. The hydrolysis mechanism involves a nucleophilic attack on the phosphorus atom, leading to the release of p-nitrophenol and butanol .

Table 1: Hydrolysis Rates by Phosphotriesterase Enzymes

Enzyme TypeSubstrateHydrolysis Rate
Sb-PTEDBNPModerate
Pd-PTEDBNPLow
Sb-PTEParaoxonHigh

The table illustrates that while Sb-PTE can effectively hydrolyze DBNP, other enzymes like Pd-PTE show significantly lower activity against this substrate.

Toxicological Assessments

Toxicity studies indicate that dibutyl p-nitrophenyl phosphate may pose health risks. A tier II assessment highlighted that following intraperitoneal administration in rats, approximately 48% of the compound was excreted unchanged in urine, suggesting limited metabolism . Additionally, the compound has been associated with developmental toxicity in animal models, raising concerns about its environmental presence and potential human exposure.

Case Study: Developmental Toxicity

A study investigated the effects of dibutyl phosphate (DBP), a metabolite of tributyl phosphate (TBP), on fetal development in rats. The results indicated that exposure led to significant developmental delays and malformations, emphasizing the need for caution in environments where these compounds are prevalent .

Bioremediation Potential

The ability of certain enzymes to hydrolyze dibutyl p-nitrophenyl phosphate suggests its potential use in bioremediation strategies. The enzymatic breakdown can be harnessed to mitigate pollution from organophosphate flame retardants and plasticizers commonly found in contaminated soil and water .

Table 2: Bioremediation Efficacy of Enzymes

Enzyme TypeContaminant TypeEfficacy Level
Sb-PTEOrganophosphate Flame RetardantsHigh
Pd-PTEOrganophosphate PlasticizersModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing phosphoric acid, dibutyl p-nitrophenyl ester?

  • Methodology : The compound can be synthesized via phosphorylation of p-nitrophenol using dibutyl phosphorochloridate under anhydrous conditions. A typical procedure involves reacting p-nitrophenol with dibutyl phosphorochloridate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C for 4–6 hours. Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete conversion. Control moisture to avoid hydrolysis of the phosphorochloridate intermediate.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR confirm esterification and nitro group positioning. For example, the p-nitrophenyl group shows aromatic protons as a doublet (δ 8.1–8.3 ppm) in 1H^{1}\text{H} NMR .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS identifies the molecular ion peak (expected m/z ~319 for C14_{14}H20_{20}NO6_6P) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, and P content within ±0.3% of theoretical values.

Q. What are the acute toxicity profiles of this compound?

  • Toxicity Data : While direct data for the dibutyl ester is limited, analogous organophosphates (e.g., diethyl p-nitrophenyl phosphate) exhibit an oral LD50_{50} in rats of 1–5 mg/kg, indicating high toxicity. Acute exposure symptoms include cholinergic crisis (salivation, tremors) due to acetylcholinesterase inhibition .
  • Safety Protocols : Use PPE (gloves, goggles, respirators) and work in a fume hood. Store in airtight containers away from light .

Advanced Research Questions

Q. How does the substituent (nitro group) influence the compound’s reactivity and biological activity?

  • Mechanistic Insight : The electron-withdrawing nitro group enhances the electrophilicity of the phosphorus center, increasing its affinity for nucleophilic targets (e.g., serine residues in acetylcholinesterase). Computational studies (DFT) can model charge distribution and transition states .
  • Structure-Activity Relationship (SAR) : Compare inhibitory potency against acetylcholinesterase with analogs (e.g., methylthio or methoxy substituents) to quantify electronic effects .

Q. What experimental strategies resolve contradictions in degradation pathway studies?

  • Degradation Analysis :

  • Hydrolysis : Under alkaline conditions (pH >10), the ester undergoes hydrolysis to p-nitrophenol and dibutyl phosphate. Monitor via UV-Vis (λmax_{\text{max}} = 400 nm for p-nitrophenolate ion) .
  • Photolysis : UV irradiation (254 nm) in aqueous solution generates nitroso derivatives, confirmed by LC-MS/MS. Control experiments with radical scavengers (e.g., NaN3_3) differentiate between singlet oxygen and hydroxyl radical pathways .
    • Data Reconciliation : Use isotopic labeling (18O^{18}\text{O}-H2_2O) to trace oxygen sources in hydrolysis products.

Q. What advanced techniques characterize its interaction with biomacromolecules?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to acetylcholinesterase (immobilized on a sensor chip). A typical dissociation constant (KDK_D) for organophosphates ranges from 109^{-9} to 1012^{-12} M .
  • X-ray Crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify critical hydrogen bonds and hydrophobic interactions .

Methodological Notes

  • Synthesis Optimization : Replace traditional solvents (dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Toxicity Testing : Use in vitro models (e.g., human hepatocyte lines) to assess metabolic activation and detoxification pathways, complemented by zebrafish embryo assays for developmental toxicity .

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